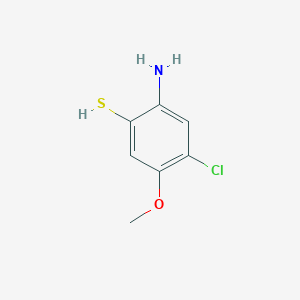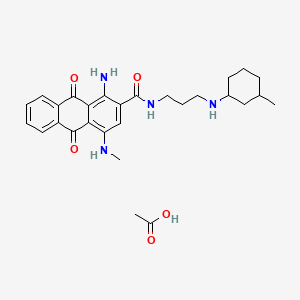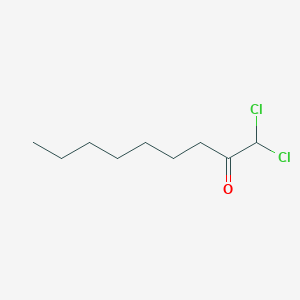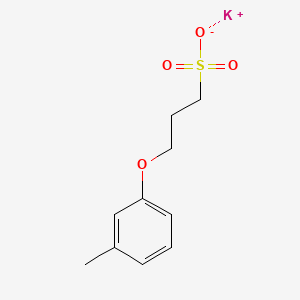
2-Amino-4-chloro-5-methoxybenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-5-methoxybenzene-1-thiol is an aromatic compound with a benzene ring substituted with amino, chloro, methoxy, and thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methoxybenzene-1-thiol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For example, starting with 4-chloro-2-methoxyaniline, the thiol group can be introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-methoxybenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Amino-4-chloro-5-methoxybenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-methoxybenzene-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-4-chloro-5-methoxybenzene-1-thiol is unique due to the presence of both amino and thiol groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
80689-23-2 |
|---|---|
Molecular Formula |
C7H8ClNOS |
Molecular Weight |
189.66 g/mol |
IUPAC Name |
2-amino-4-chloro-5-methoxybenzenethiol |
InChI |
InChI=1S/C7H8ClNOS/c1-10-6-3-7(11)5(9)2-4(6)8/h2-3,11H,9H2,1H3 |
InChI Key |
RNMYPTFMLLSPJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)





![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)


![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)


![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)

